2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol
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Overview
Description
2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol is an organic compound with the molecular formula C14H28O5 It is a derivative of cyclohexanol, where the hydroxyl group is substituted with two 1-ethoxyethoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction mixture is then purified using distillation and recrystallization techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The ethoxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound, which lacks the ethoxyethoxy groups.
2,5-Dimethoxycyclohexanol: A similar compound with methoxy groups instead of ethoxyethoxy groups.
2,5-Diethoxycyclohexanol: Another derivative with ethoxy groups instead of ethoxyethoxy groups.
Uniqueness
2,5-Bis(1-ethoxyethoxy)cyclohexan-1-ol is unique due to the presence of two ethoxyethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity compared to other cyclohexanol derivatives .
Properties
CAS No. |
671223-91-9 |
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Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2,5-bis(1-ethoxyethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C14H28O5/c1-5-16-10(3)18-12-7-8-14(13(15)9-12)19-11(4)17-6-2/h10-15H,5-9H2,1-4H3 |
InChI Key |
RAPPFFJFBVRVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1CCC(C(C1)O)OC(C)OCC |
Origin of Product |
United States |
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